molecular formula C19H16N2O4S B574596 Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate CAS No. 182258-03-3

Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate

Cat. No. B574596
CAS RN: 182258-03-3
M. Wt: 368.407
InChI Key: RQJCSMQRGRKGEY-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their diverse biological activities . For instance, treatment of N-protected indoles with acetyl nitrate generated in situ at low temperatures affords the corresponding 3-nitroindoles . Reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and base affords the rearranged ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR . For instance, the yield of a similar compound was 52%, and its 1H NMR (400 MHz, CDCl3) δ was 8.45 (dd, J = 4.7, 1.6 Hz, 1H), 8.22 (dd, 1H), 8.07 (dd, J = 7.9, 3.7 Hz, 2H), 7.37 (dd, J= 8.3, 1.8 Hz, 1H), 7.21 (dd, J= 8.3, 4.6 Hz, 1H), 4.80 (s, 2H), 3.76 (t, J = 5.0 Hz, 2H), 3.21 (t, 2H), 1.37 (s, 9H) .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, treatment of nitroindoles with ethyl isocyanoacetate and base affords the expected pyrrolo[3,4-b]indoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be analyzed using techniques such as NMR . For instance, the yield of a similar compound was 52%, and its 1H NMR (400 MHz, CDCl3) δ was 8.45 (dd, J = 4.7, 1.6 Hz, 1H), 8.22 (dd, 1H), 8.07 (dd, J = 7.9, 3.7 Hz, 2H), 7.37 (dd, J= 8.3, 1.8 Hz, 1H), 7.21 (dd, J= 8.3, 4.6 Hz, 1H), 4.80 (s, 2H), 3.76 (t, J = 5.0 Hz, 2H), 3.21 (t, 2H), 1.37 (s, 9H) .

Scientific Research Applications

  • Abnormal Barton–Zard Reaction : A study by Pelkey, Chang, and Gribble (1996) found that under Barton–Zard pyrrole synthesis conditions, the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate yields a different compound (ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate) instead of the anticipated Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate (Pelkey, Chang, & Gribble, 1996).

  • Synthesis of Pyrrolo[3,4-b]indoles : A 1997 study by Pelkey demonstrated a one-step synthesis method for pyrrolo[3,4-b]indoles and pyrrolo[2,3-b]indoles from 3-nitroindoles, avoiding the novel rearrangement reported in their previous work (Pelkey, 1997).

  • 1,3-Dipolar Cycloaddition Reactions : Gribble, Pelkey, Simon, and Trujillo (2000) conducted research on regioselective 1,3-dipolar cycloaddition reactions of unsymmetrical munchnones with 2- and 3-nitroindoles, leading to the synthesis of various pyrrolo[3,4-b]indoles (Gribble, Pelkey, Simon, & Trujillo, 2000).

  • Efficient Synthesis of 4-(Phenylsulfonyl)-4H-furo[3,4-b]indoles : Gribble, Jiang, and Liu (2002) developed a method for synthesizing the fused heterocycle 4-(phenylsulfonyl)-4H-furo[3,4-b]indole and its C-3 derivatives (Gribble, Jiang, & Liu, 2002).

  • Preparation of Alkyl-Substituted Indoles : A 1992 study by Fuji, Muratake, and Matsume developed an effective method for synthesizing 4-substituted indole derivatives, including those involving phenylsulfonyl groups (Fuji, Muratake, & Matsume, 1992).

  • Stable Synthetic Analogue of Indole-2,3-quinodimethane : Saulnier and Gribble (1983) synthesized the N-phenylsulfonyl derivative of the previously unknown fused heterocycle 4H-furo[3,4-b]indole, which acts as a stable synthetic analogue of indole-2,3-quinodimethane (Saulnier & Gribble, 1983).

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the research of this compound could involve further exploration of its biological activities and potential applications in medicine.

properties

IUPAC Name

ethyl 4-(benzenesulfonyl)-2H-pyrrolo[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-2-25-19(22)17-18-15(12-20-17)14-10-6-7-11-16(14)21(18)26(23,24)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJCSMQRGRKGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CN1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718709
Record name Ethyl 4-(benzenesulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182258-03-3
Record name Ethyl 4-(benzenesulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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